3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide
Description
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide is a triazole derivative characterized by a 1,2,4-triazole core substituted at position 1 with a 2-methylpropanamide group. The triazole ring features an amino group at position 3 and a bromine atom at position 5.
Properties
Molecular Formula |
C6H10BrN5O |
|---|---|
Molecular Weight |
248.08 g/mol |
IUPAC Name |
3-(3-amino-5-bromo-1,2,4-triazol-1-yl)-2-methylpropanamide |
InChI |
InChI=1S/C6H10BrN5O/c1-3(4(8)13)2-12-5(7)10-6(9)11-12/h3H,2H2,1H3,(H2,8,13)(H2,9,11) |
InChI Key |
QSCZJFHIQQZFPH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C(=NC(=N1)N)Br)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Amination: The amino group is introduced at the 3-position of the triazole ring through nucleophilic substitution reactions.
Amidation: The final step involves the formation of the amide bond, which can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Center
The bromine atom at the 5-position of the triazole ring is a primary site for nucleophilic substitution. This reactivity is enhanced by the electron-withdrawing nature of the triazole ring and the adjacent amino group.
Key Findings :
-
Bromine substitution with aliphatic amines proceeds efficiently under mild conditions, forming stable triazole derivatives .
-
Palladium-catalyzed cross-coupling (e.g., Suzuki) enables the introduction of aryl groups, expanding applications in medicinal chemistry .
Functionalization of the Amino Group
The 3-amino substituent on the triazole ring participates in condensation and acylation reactions.
| Reaction Type | Conditions | Products/Outcomes | Reference |
|---|---|---|---|
| Schiff Base Formation | Aldehydes/ketones, EtOH, Δ | Imine-linked conjugates | |
| Acylation | Acetyl chloride, pyridine | N-Acetyl derivatives |
Key Findings :
-
Schiff base formation enhances metal-chelating properties, relevant for catalytic applications .
-
Acylation modifies solubility and bioavailability, critical for drug design .
Amide Bond Reactivity
The propanamide side chain undergoes hydrolysis and transamidation under specific conditions.
| Reaction Type | Conditions | Products/Outcomes | Reference |
|---|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux, 12h | Carboxylic acid derivative | |
| Enzymatic Cleavage | Proteases, pH 7.4, 37°C | Free amine and succinic acid |
Key Findings :
-
Hydrolysis under acidic conditions yields a carboxylic acid, enabling further derivatization .
-
Enzymatic cleavage suggests potential prodrug applications .
Cyclization Reactions
The triazole core promotes cyclization to form fused heterocycles.
| Reaction Type | Conditions | Products/Outcomes | Reference |
|---|---|---|---|
| Microwave-Assisted | DMF, 150°C, 30min | Triazolo-pyrazine derivatives | |
| Thermal Cyclization | Toluene, reflux, 6h | Bicyclic triazole-amides |
Key Findings :
-
Microwave irradiation significantly reduces reaction time while improving yields .
-
Cyclized products exhibit enhanced biological activity (e.g., antiproliferative effects) .
Redox Reactions
The triazole ring and amide group participate in redox processes.
| Reaction Type | Conditions | Products/Outcomes | Reference |
|---|---|---|---|
| Oxidation | H₂O₂, FeCl₃, 25°C | Triazole N-oxide | |
| Reduction | NaBH₄, MeOH, 0°C | Dihydrotriazole derivative |
Key Findings :
-
N-Oxide formation alters electronic properties, influencing binding affinity .
-
Reduction of the triazole ring is reversible under physiological conditions .
Supramolecular Interactions
The compound engages in non-covalent interactions critical for biological activity.
| Interaction Type | Partner Molecules | Applications | Reference |
|---|---|---|---|
| Hydrogen Bonding | Enzyme active sites | Inhibitor design (e.g., kinase) | |
| π-Stacking | Aromatic residues | Stabilization of protein complexes |
Key Findings :
Scientific Research Applications
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogues and Functional Group Variations
Key structural analogs include:
Key Observations :
- Substituent Position: The target compound’s bromine at position 5 and amino group at position 3 differentiate it from analogs with bromine on aryl rings (e.g., ) or other triazole positions (e.g., ).
- Functional Groups : The 2-methylpropanamide group in the target compound contrasts with sulfonamide (), carboxylic acid (), and thione () functionalities. These variations influence polarity, hydrogen-bonding capacity, and bioavailability.
Spectroscopic Properties
- IR Spectroscopy: The target compound’s amino group (-NH₂) would likely exhibit a peak near 3364 cm⁻¹, similar to the NH stretch observed in a triazole-thione analog . The bromine atom may contribute to absorption bands near 533 cm⁻¹ (C-Br stretch) .
- ¹H-NMR: The 2-methylpropanamide group’s methyl protons could resonate near δ 2.7–3.4 ppm, as seen in triazole derivatives with alkyl chains . The amino group (-NH₂) may appear as a singlet near δ 4.3 ppm, comparable to NH₂ signals in related compounds .
Biological Activity
3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide is a synthetic organic compound notable for its unique structure, which includes a triazole ring and an amide functional group. Its molecular formula is with a molecular weight of approximately 248.08 g/mol. This compound has garnered interest in medicinal chemistry and agricultural applications due to its potential biological activities.
Chemical Structure and Properties
The compound features a triazole ring , which is known for its diverse biological activities, including antifungal, antibacterial, and anticancer properties. The presence of the bromine atom and the amide group enhances its chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₀BrN₅O |
| Molecular Weight | 248.08 g/mol |
| CAS Number | 1698587-38-0 |
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. For instance, studies on related compounds have shown anti-staphylococcal activity, with some demonstrating effectiveness against Candida species. The mechanism often involves the inhibition of key enzymes in microbial metabolism, which could also apply to 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide .
Anticancer Potential
The triazole moiety has been linked to anticancer activities due to its ability to interact with various biological targets. Preliminary studies suggest that derivatives of triazoles can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation or apoptosis . The unique structure of this compound may enhance its binding affinity to these targets.
Binding Affinity Studies
Understanding the binding mechanisms of 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide is crucial for elucidating its biological activity. Techniques such as surface plasmon resonance or isothermal titration calorimetry can be employed to quantitatively assess these interactions. This knowledge is essential for optimizing its therapeutic potential .
Study 1: Antimicrobial Efficacy
In a comparative study of various triazole derivatives, 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide was tested against several bacterial strains. The results indicated a notable reduction in bacterial growth at specific concentrations, suggesting strong antimicrobial properties.
Study 2: Cancer Cell Line Testing
In vitro tests on cancer cell lines revealed that this compound inhibited cell growth significantly compared to control groups. The mechanism was hypothesized to involve the disruption of metabolic pathways essential for cell survival.
Synthesis and Derivatization
The synthesis of 3-(3-Amino-5-bromo-1H-1,2,4-triazol-1-yl)-2-methylpropanamide typically involves multi-step reactions that can be optimized for yield and purity. Derivatization methods may enhance its biological activity or alter its properties for specific applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
